molecular formula C21H17FN4O2S B11292526 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one

2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one

Cat. No.: B11292526
M. Wt: 408.5 g/mol
InChI Key: VTZBBEVIMHWNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one is a heterocyclic molecule featuring a dihydropteridin-4-one core. Its structure includes two key substituents:

  • A 4-fluorobenzylthio group (–S–CH₂–C₆H₄–F) at position 2.
  • A 4-methoxybenzyl group (–CH₂–C₆H₄–OCH₃) at position 3.

The dihydropteridinone core (a bicyclic system with pyrazine and pyrimidine-like features) distinguishes this compound from simpler pyrimidinone or pyridine derivatives.

Properties

Molecular Formula

C21H17FN4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]pteridin-4-one

InChI

InChI=1S/C21H17FN4O2S/c1-28-17-8-4-14(5-9-17)12-26-20(27)18-19(24-11-10-23-18)25-21(26)29-13-15-2-6-16(22)7-3-15/h2-11H,12-13H2,1H3

InChI Key

VTZBBEVIMHWNPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and methoxyphenyl precursors, followed by a series of reactions including sulfonation, alkylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar structures have shown promise in inhibiting various cancer cell lines. The pteridine scaffold is known to interact with enzymes involved in cancer metabolism, potentially leading to apoptosis in malignant cells.
    • Case studies have demonstrated that derivatives of pteridines exhibit cytotoxic effects against breast and lung cancer cell lines, suggesting that this compound may share similar properties.
  • Antimicrobial Properties :
    • Research indicates that pteridine derivatives possess antimicrobial activity against a range of pathogens. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell membranes.
    • A study showcased the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria.
  • Neurological Applications :
    • Pteridines are implicated in neurological functions, and there is ongoing research into their potential as neuroprotective agents. The compound may modulate neurotransmitter systems, offering therapeutic avenues for conditions like Alzheimer's disease.
    • Experimental data suggest that modifications to the pteridine structure can improve neuroprotective effects in animal models.

Data Table: Summary of Biological Activities

Activity TypeRelated StudiesObservations
AnticancerIn vitro studies on cell linesInduces apoptosis in breast and lung cancer cells
AntimicrobialTesting against various pathogensEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveAnimal model studiesModulates neurotransmitter systems; potential benefits for Alzheimer's

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound ID & Source Core Structure Substituents (Positions) Key Differences from Target Compound
Target Compound 3,4-Dihydropteridin-4-one 2: 4-Fluorobenzylthio; 3: 4-Methoxybenzyl Reference compound for comparison.
Compound in Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2: 2-(4-Fluorophenyl)-2-oxoethylthio; 3: 4-Methylphenyl Thienopyrimidinone core fused with benzene; oxoethylthio linker; methyl instead of methoxy group.
Compound in Thieno[2,3-d]pyrimidin-4(3H)-one 2: 2-(4-Fluorophenyl)-2-oxoethylthio; 3: Ethyl; 5,6: Dimethyl Smaller core lacking pteridine system; ethyl and dimethyl groups enhance steric bulk.
Compound in Triazole-linked ethanone Triazolylsulfanyl; 4-Chlorophenyl; pyridinyl Non-pteridine core; chlorophenyl and pyridine substituents alter electronic properties.
Compound in Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 2: Ethylsulfanyl; 3: 4-Methoxyphenyl Cyclopentane-fused thienopyrimidinone; simpler ethylsulfanyl group vs. benzylthio in target.

Key Observations

Core Structure Variations

  • Dihydropteridinone vs. Pyrimidinone/Thienopyrimidinone: The target’s dihydropteridinone core (a fused bicyclic system) offers a larger π-conjugated system compared to pyrimidinone or thienopyrimidinone cores in analogues . This may enhance binding to aromatic-rich biological targets (e.g., kinases) but reduce solubility.

Substituent Effects

  • Fluorophenyl Groups : The target’s 4-fluorobenzylthio group differs from the 2-(4-fluorophenyl)-2-oxoethylthio chains in and . The latter introduces a ketone, which may participate in hydrogen bonding but reduce lipophilicity .
  • Methoxy vs.
  • Sulfur Linkers : Ethylsulfanyl () and benzylthio (target) groups differ in steric bulk, affecting binding pocket accessibility .

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs.
  • Lipophilicity : Compounds with methyl or ethyl groups () may exhibit higher logP values than the target, which balances hydrophobicity with methoxy’s polarity.

Implications for Drug Design

  • The dihydropteridinone core in the target compound provides a unique scaffold for targeting enzymes like dihydrofolate reductase (DHFR) or kinases, where larger aromatic systems are advantageous.
  • Substituent modularity (e.g., swapping methoxy for methyl or altering sulfur linkers) could optimize solubility, potency, or selectivity.

Biological Activity

The compound 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one is a pteridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a fluorophenyl and methoxyphenyl moiety, suggests possible interactions with biological targets, particularly in the realm of neuropharmacology and oncology.

Chemical Structure and Properties

  • Molecular Formula : C25H21FN2O2S
  • Molecular Weight : 432.51 g/mol
  • InChIKey : FSDVDERWMJINQC-UHFFFAOYSA-N

The compound's structure is characterized by a dihydropteridinone core, which is known for its biological activity related to enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of monoamine oxidase (MAO) : This enzyme is crucial in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of serotonin and dopamine in the brain.
  • Antagonism of sigma receptors : These receptors are implicated in various neuropsychiatric disorders. Modulation of sigma receptors may contribute to the compound's potential as an antidepressant or anxiolytic agent.

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of similar pteridine derivatives. Notably:

  • Binding Affinity : Compounds structurally related to this compound have shown significant binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT), indicating potential for modulating neurotransmitter systems .
CompoundDAT Binding Affinity (nM)SERT Binding Affinity (nM)
14a23120
3b230450

In Vivo Studies

In vivo studies have demonstrated that related compounds can reduce the reinforcing effects of drugs like cocaine and methamphetamine, suggesting potential applications in treating substance use disorders .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of pteridine derivatives, a compound similar to our target exhibited significant reductions in depression-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels due to MAO inhibition .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against oxidative stress. The compound's ability to scavenge free radicals was highlighted, suggesting potential applications in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.